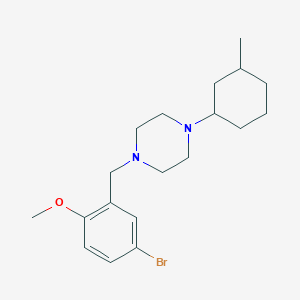
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the chemical class of quinoline derivatives and has a molecular weight of 438.3 g/mol.
科学的研究の応用
The scientific research applications of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and include its use in cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of tumor growth. In neurodegenerative diseases, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
作用機序
The mechanism of action of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves the inhibition of various kinases, including AKT, PDK1, and S6K1. These kinases play key roles in cell survival, proliferation, and metabolism. By inhibiting their activity, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine induces apoptosis, inhibits tumor growth, and improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and depend on the specific disease or condition being studied. In cancer research, this compound induces apoptosis and inhibits tumor growth, leading to a reduction in tumor size and metastasis. In neurodegenerative diseases, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine improves cognitive function and reduces neuronal damage, leading to a potential therapeutic benefit in Alzheimer's disease and other neurodegenerative disorders. In diabetes, this compound improves glucose uptake and insulin sensitivity, potentially leading to a reduction in blood glucose levels and improved glycemic control.
実験室実験の利点と制限
The advantages of using 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine in lab experiments include its high potency and specificity for various kinases, its reproducible synthesis method, and its diverse range of potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are many potential future directions for the study of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine. One potential direction is the development of more potent and selective inhibitors of specific kinases, such as AKT or PDK1. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cardiovascular disease or inflammatory disorders. Additionally, the development of new drug delivery methods or formulations could potentially overcome some of the limitations associated with the use of this compound in lab experiments.
合成法
The synthesis of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves a multi-step process. The first step involves the reaction of 3,4-dichlorobenzylamine with 7-chloro-4-methylquinoline-2-carbaldehyde in the presence of a base. This results in the formation of an imine intermediate, which is reduced with sodium borohydride to yield the final product. The synthesis of this compound has been extensively optimized to improve yield, purity, and reproducibility.
特性
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2/c1-10-6-17(22-16-8-12(18)3-4-13(10)16)21-9-11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAVFCILBQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)

![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)